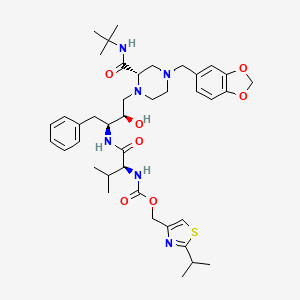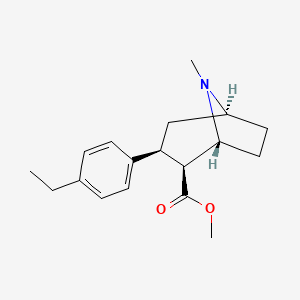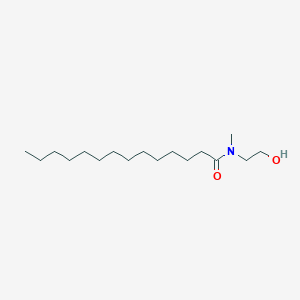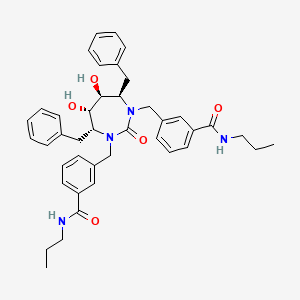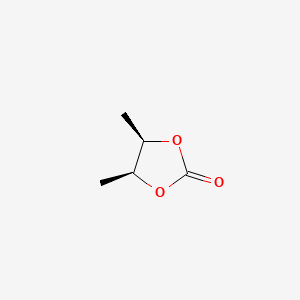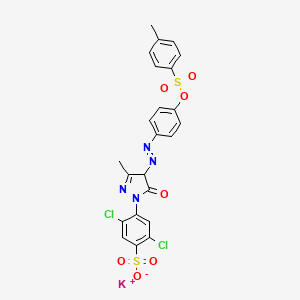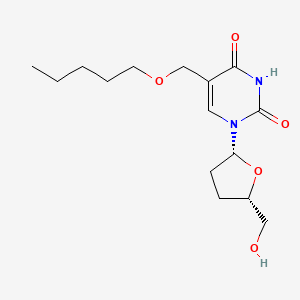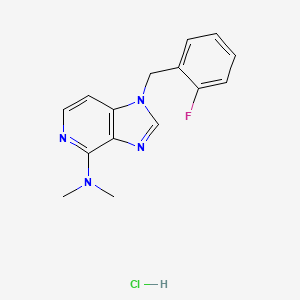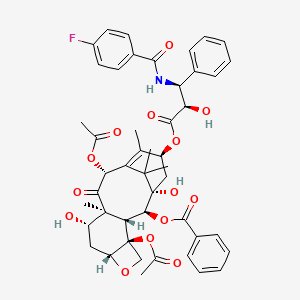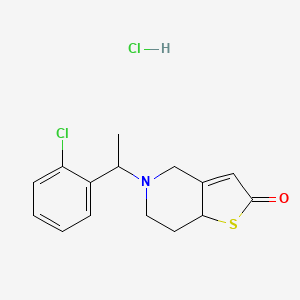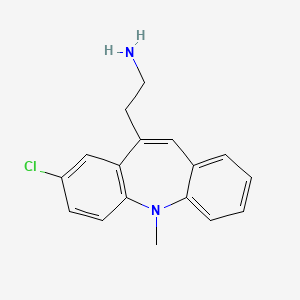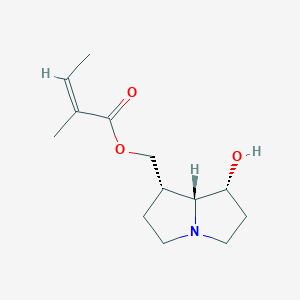
Sparteine camsilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sparteine camsilate is a compound derived from sparteine, a quinolizidine alkaloid extracted from plants such as Cytisus scoparius and Lupinus mutabilis. Sparteine has been studied for its various pharmacological properties, including its role as a sodium channel blocker and its potential anticonvulsant effects .
准备方法
The preparation of sparteine camsilate involves several synthetic routes. One method starts with the extraction of sparteine from natural sources like Lupinus species. The extracted sparteine undergoes a series of chemical reactions, including Dieckmann condensation and Mannich reactions, to form the desired compound . Industrial production methods often involve the use of sustainable processes to ensure the efficient and environmentally friendly synthesis of this compound .
化学反应分析
Sparteine camsilate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sparteine can lead to the formation of sparteine N-oxide .
科学研究应用
Sparteine camsilate has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand for asymmetric catalysis, enabling highly enantioselective transformations . In biology and medicine, this compound has been studied for its potential anticonvulsant effects and its role as a sodium channel blocker . Additionally, it has applications in the pharmaceutical industry for the synthesis of various chiral compounds .
作用机制
The mechanism of action of sparteine camsilate involves its interaction with sodium channels, where it acts as a sodium channel blocker. This action helps in stabilizing the neuronal membrane and reducing excitability, which contributes to its anticonvulsant effects . This compound may also interact with muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes, which further enhances its anticonvulsant properties .
相似化合物的比较
Sparteine camsilate can be compared with other similar compounds such as quinine, cinchonine, and proline analogues. These compounds also serve as chiral ligands in asymmetric synthesis but differ in their structural and functional properties . This compound is unique due to its specific interaction with sodium channels and its dual role as both a chiral ligand and an anticonvulsant agent .
Similar Compounds::- Quinine
- Cinchonine
- Proline analogues
属性
CAS 编号 |
74664-10-1 |
|---|---|
分子式 |
C25H42N2O4S |
分子量 |
466.7 g/mol |
IUPAC 名称 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChI 键 |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
手性 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
相关CAS编号 |
94406-05-0 54243-49-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


